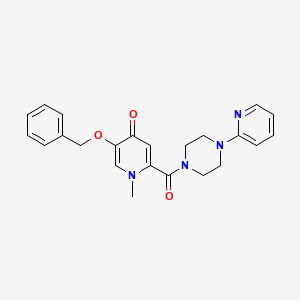

5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-methyl-5-phenylmethoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-25-16-21(30-17-18-7-3-2-4-8-18)20(28)15-19(25)23(29)27-13-11-26(12-14-27)22-9-5-6-10-24-22/h2-10,15-16H,11-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPKNRSQPQPTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyridinone ring.

Attachment of the Piperazine Moiety: The piperazine ring can be attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Final Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives of the piperazine moiety.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy and piperazine groups may facilitate binding to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations :

- Schiff base derivatives (e.g., 5a) exhibit chelating properties due to the imine group, unlike the amide linkage in the target compound .

- Nitroimidazole-containing analogs (e.g., 13h) show distinct antiproliferative and anti-HIV activities, highlighting the role of heterocyclic substituents .

Antiproliferative and Anti-HIV Activity

- Nitroimidazole Derivatives (13a–k) : Exhibit potent anti-HIV-1 activity (EC₅₀: 0.02–0.5 μM) and antiproliferative effects against cancer cell lines (IC₅₀: 1.2–8.7 μM). The nitro group and arylthio substitutions enhance activity .

- Target Compound: No direct anti-HIV data reported, but its piperazine-pyridinyl moiety is associated with kinase or protease inhibition in related compounds (e.g., eIF4A3 inhibitors in ) .

Enzyme Inhibition

- eIF4A3-Selective Inhibitors (1o, 1q): Piperazine-carbonyl-pyridinone derivatives show IC₅₀ values <10 nM for eIF4A3 inhibition. The pyridin-2-yl group in the target compound may improve selectivity over other ATPases .

Physicochemical Properties

Key Observations :

- The hydroxymethyl analog ([59281-14-0]) is more hydrophilic, while nitroimidazole derivatives (e.g., 13h) exhibit higher lipophilicity .

- The target compound’s piperazine-pyridinyl group may improve blood-brain barrier penetration compared to Schiff bases .

ADMET Profiles

- Oral Bioavailability : Piperazine derivatives (e.g., 1o, 1q) show improved absorption due to balanced lipophilicity (LogP: 2.5–3.5) and metabolic stability .

- Metabolism : The pyridin-2-yl group in the target compound may reduce cytochrome P450 interactions compared to nitroimidazole analogs, which are prone to nitro-reduction .

- Toxicity: Nitroimidazoles (e.g., 13h) risk genotoxicity due to nitro group metabolism, whereas the target compound’s amide linkage is generally safer .

Biological Activity

The compound 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may also possess similar anti-tubercular properties.

Anti-Leishmanial Activity

Research indicates that certain analogs of piperazine derivatives exhibit potent anti-leishmanial activity. Specifically, compounds derived from the piperazine scaffold have shown selective inhibition against Leishmania donovani, with effective concentrations in the low micromolar range . This activity is attributed to their ability to inhibit sterol biosynthesis in the parasites, which is crucial for their survival.

Enzyme Inhibition

The primary mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes. For example, related compounds have been identified as inhibitors of CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis . The inhibition of these enzymes disrupts critical metabolic pathways in pathogens.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, cytotoxic assays on human embryonic kidney cells indicated a favorable safety profile with minimal toxicity . This selectivity is crucial for developing therapeutic agents that target diseased cells without harming healthy tissues.

Data Tables

Case Study 1: Anti-Tubercular Activity

A study evaluated the efficacy of several piperazine derivatives against Mycobacterium tuberculosis. Among them, a compound similar to this compound showed promising results with an IC90 of approximately 3.73 μM, indicating potential for further development as an anti-tubercular agent .

Case Study 2: Leishmaniasis Treatment

In another investigation, derivatives were tested for their ability to inhibit Leishmania donovani. The results demonstrated that specific compounds could significantly reduce parasite proliferation at low concentrations, suggesting their viability as therapeutic agents against leishmaniasis .

Q & A

Basic: What are the recommended synthetic routes for preparing the piperazine-1-carbonyl moiety in this compound?

Answer:

The piperazine-1-carbonyl group can be synthesized via nucleophilic acyl substitution. A typical method involves reacting piperazine with a carbonyl chloride derivative (e.g., benzoyl chloride) in a polar aprotic solvent like DMF under basic conditions (e.g., K₂CO₃) at 80°C. Reaction progress is monitored by TLC, and the product is isolated via aqueous workup and solvent extraction . For sterically hindered derivatives, microwave-assisted synthesis (e.g., 150 W, 100°C, 20 min) can reduce reaction time and improve yields .

Advanced: How can reaction parameters (solvent, temperature, catalyst) influence regioselectivity during the formation of the pyridin-4(1H)-one core?

Answer:

Regioselectivity in pyridinone synthesis is highly solvent- and temperature-dependent. For example:

- Polar solvents (DMF, DMSO): Promote intramolecular cyclization via stabilization of transition states, favoring the 4(1H)-one tautomer.

- Non-polar solvents (toluene): May lead to side products due to reduced solubility of intermediates.

- Catalysts (AcOH, iodine): Acidic conditions (e.g., AcOH in ethanol) facilitate hydrazine-mediated cyclization, as seen in pyrazolo[3,4-c]pyrazole synthesis, while iodine can alter reaction pathways to form amine derivatives .

Optimization studies using Design of Experiments (DoE) are recommended to map parameter effects .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- FT-IR: Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bending (~750–900 cm⁻¹) .

- ¹H/¹³C NMR: Identify key signals:

- HRMS: Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error).

Advanced: How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for complex heterocycles like this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Predict NMR chemical shifts and compare them with experimental data to assign ambiguous signals.

- Model IR vibrational modes to distinguish between tautomers or conformers.

- Analyze X-ray crystallography data (e.g., dihedral angles, hydrogen bonding) to explain deviations from planarity in the pyridinone ring .

For example, DFT resolved non-planar conformations in pyrimidine derivatives by correlating calculated vs. experimental bond lengths .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Light sensitivity: Store in amber vials to prevent photodegradation of the benzyloxy group.

- Moisture sensitivity: Piperazine-1-carbonyl derivatives are hygroscopic; use desiccants (silica gel) under inert gas (N₂/Ar).

- Temperature: Long-term stability requires storage at –20°C, as elevated temperatures (>40°C) may induce hydrolysis of the carbonyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the pyridin-2-yl substituent in biological activity?

Answer:

- Analog synthesis: Replace pyridin-2-yl with pyridin-3-yl, pyridin-4-yl, or phenyl groups to assess π-stacking/hydrogen bonding contributions.

- Bioisosteric replacement: Substitute with thiazole or isoxazole to evaluate heterocycle tolerance.

- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases, GPCRs).

Prior studies on pyrimidine derivatives demonstrated that pyridin-2-yl enhances binding affinity to enzymes like carbonic anhydrase .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography: Use silica gel with gradient elution (e.g., hexane/EtOAc 3:1 → 1:2) to separate polar byproducts.

- Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to enhance crystalline purity.

- Acid-base extraction: Exploit the basicity of the piperazine moiety by washing with dilute HCl (pH 3–4) to remove neutral impurities .

Advanced: How can reaction kinetics be analyzed to troubleshoot low yields in the benzyloxy group installation?

Answer:

- Rate studies: Monitor benzylation (e.g., benzyl bromide + pyridinone) via in situ IR or HPLC to determine rate constants (k).

- Activation energy calculation: Use Arrhenius plots (ln k vs. 1/T) to identify temperature-sensitive steps.

- Competitive experiments: Compare leaving group efficacy (Br vs. Cl) or base strength (K₂CO₃ vs. Cs₂CO₃).

Evidence from similar benzylation reactions showed Cs₂CO₃ improves yields by 15–20% due to enhanced nucleophilicity .

Basic: What safety precautions are mandatory when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles (P260 code).

- Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (P501 code) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing for this compound?

Answer:

- Synthetic incorporation: Use ¹³C-labeled benzyl chloride or ¹⁵N-piperazine to track specific groups during in vitro assays.

- Mass spectrometry imaging (MSI): Map labeled metabolites in tissue sections to identify degradation pathways.

- NMR studies: ¹H-¹³C HSQC can resolve labeled intermediates in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.